molecular formula C9H12N2O3 B13271697 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol CAS No. 188978-97-4

2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol

Cat. No.: B13271697
CAS No.: 188978-97-4
M. Wt: 196.20 g/mol
InChI Key: XMIKCSARHLFGHM-UHFFFAOYSA-N
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Description

2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of ethanol, where the hydrogen atom of the hydroxyl group is replaced by a 2-nitrophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2-nitrobenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[methyl(4-nitrophenyl)amino]ethan-1-ol: Similar structure but with a methyl group instead of a 2-nitrophenylmethyl group.

    2-(2-Aminoethylamino)ethanol: Contains an aminoethyl group instead of a nitrophenylmethyl group.

    2-[(2-Dimethylamino)ethoxy]ethanol: Contains a dimethylaminoethoxy group instead of a nitrophenylmethyl group.

Uniqueness

2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol is unique due to the presence of the 2-nitrophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

188978-97-4

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-[(2-nitrophenyl)methylamino]ethanol

InChI

InChI=1S/C9H12N2O3/c12-6-5-10-7-8-3-1-2-4-9(8)11(13)14/h1-4,10,12H,5-7H2

InChI Key

XMIKCSARHLFGHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)[N+](=O)[O-]

Origin of Product

United States

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